2,2,2-trifluoroethyl N-(5-methyl-1,2-oxazol-3-yl)carbamate
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Overview
Description
2,2,2-Trifluoroethyl N-(5-methyl-1,2-oxazol-3-yl)carbamate is a fluorinated organic compound with the molecular formula C7H7F3N2O3 and a molecular weight of 224.14 g/mol . This compound is known for its unique chemical structure, which includes a trifluoroethyl group and an oxazole ring, making it a valuable compound in various scientific research and industrial applications.
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(5-methyl-1,2-oxazol-3-yl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with 5-methyl-1,2-oxazole-3-carboxylic acid chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl N-(5-methyl-1,2-oxazol-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, amine derivatives, and other functionalized compounds .
Scientific Research Applications
2,2,2-Trifluoroethyl N-(5-methyl-1,2-oxazol-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl methacrylate: Another fluorinated compound used in polymer chemistry.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Used as a reagent in organic synthesis.
Uniqueness
2,2,2-Trifluoroethyl N-(5-methyl-1,2-oxazol-3-yl)carbamate is unique due to its combination of a trifluoroethyl group and an oxazole ring, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(5-methyl-1,2-oxazol-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O3/c1-4-2-5(12-15-4)11-6(13)14-3-7(8,9)10/h2H,3H2,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBWNZYCADZTSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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